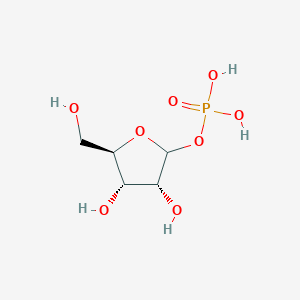
D-Ribose 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose 1-phosphate is a ribose monophosphate where the D-ribose molecule is substituted at position 1 by a phosphate group. It is a key intermediate in the pentose phosphate pathway and plays a crucial role in the metabolism of nucleotides and nucleosides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Ribose 1-phosphate can be synthesized through enzymatic methods. One such method involves the use of glucose 1,6-phosphate and ribose 1-phosphate in the presence of glucose-6-phosphate dehydrogenase and phosphoglucomutase . Another approach utilizes a biocatalytic cascade that converts natural guanosine into α-anomerically pure this compound with high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently. The fermentation broth is then subjected to purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Ribose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose 1,5-bisphosphate.
Reduction: It can be reduced to form ribitol 1-phosphate.
Substitution: It can participate in substitution reactions to form different nucleoside analogues
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like nucleoside phosphorylases.
Major Products:
Oxidation: Ribulose 1,5-bisphosphate.
Reduction: Ribitol 1-phosphate.
Substitution: Various nucleoside analogues.
Applications De Recherche Scientifique
D-Ribose 1-phosphate has numerous applications in scientific research:
Chemistry: It is used to study the mechanisms of enzymatic reactions involving ribose and phosphate groups.
Biology: It plays a role in the synthesis of nucleotides and nucleosides, making it essential for genetic and metabolic studies.
Industry: It is used in the production of nucleoside analogues, which are important in pharmaceuticals.
Mécanisme D'action
D-Ribose 1-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It acts as a substrate for enzymes such as phosphopentomutase and nucleoside phosphorylases. These enzymes catalyze the conversion of this compound into other important metabolites, which are then utilized in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ribose 5-phosphate: Another ribose phosphate compound involved in the pentose phosphate pathway.
Ribulose 1,5-bisphosphate: A key intermediate in the Calvin-Benson-Bassham cycle.
Phosphoribosyl pyrophosphate: An important compound in nucleotide biosynthesis
Uniqueness: D-Ribose 1-phosphate is unique due to its specific role in the pentose phosphate pathway and its involvement in the synthesis of nucleotides and nucleosides. Unlike ribose 5-phosphate, which is more commonly involved in the Calvin cycle, this compound is primarily associated with nucleotide metabolism .
Propriétés
Numéro CAS |
14075-00-4 |
|---|---|
Formule moléculaire |
C5H11O8P |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
Clé InChI |
YXJDFQJKERBOBM-TXICZTDVSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |
Description physique |
Solid |
Synonymes |
alpha-D-ribofuranose 1-phosphate ribose 1-phosphate ribose 1-phosphate, (alpha-D)-isomer ribose 1-phosphate, (beta-D)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



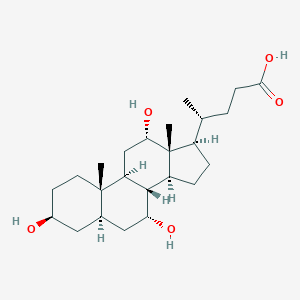

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
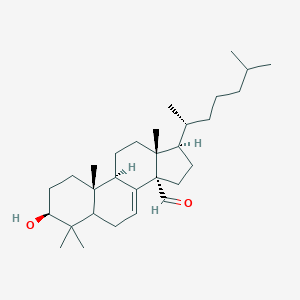
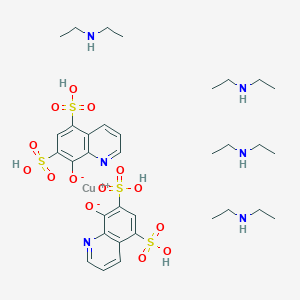

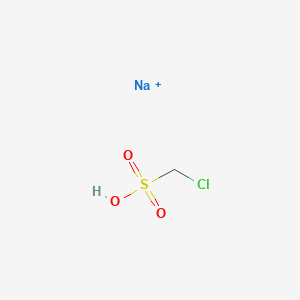
![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)

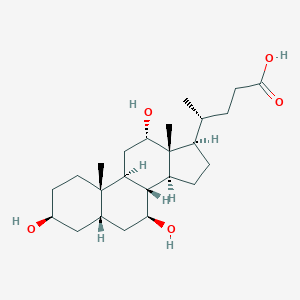
![PROPAN-2-YL 2-(2-{[2-(2-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE](/img/structure/B227774.png)

